Besonprodil - 253450-09-8

Besonprodil

Catalog Number: EVT-261750
CAS Number: 253450-09-8
Molecular Formula: C21H23FN2O3S
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Besonprodil is a drug which acts as an NMDA antagonist, selective for the NR2B subunit. It is under development as a supplemental medication for Parkinson's disease, and has been shown in animals to be effective in counteracting the dyskinesias associated with long term treatment with levodopa and related drugs.
Classification
  • Chemical Name: 6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one
  • Molecular Formula: C21H23FN2O3S
  • Molecular Weight: 402.5 g/mol
  • CAS Number: 253450-09-8
Synthesis Analysis

The synthesis of Besonprodil involves several key steps that incorporate various organic chemistry techniques. A notable synthetic route includes the reaction of 6-(2-(4-(4-fluorobenzyl)piperidin-1-yl)ethylsulfinyl)-1,3-benzoxazol-2(3H)-one with appropriate reagents under controlled conditions.

Key Steps in Synthesis:

  1. Formation of Benzoxazolone Moiety: The synthesis begins with the preparation of a benzoxazolone derivative, which serves as a crucial intermediate.
  2. Mitsunobu Reaction: This reaction is employed to establish the necessary side chain by reacting a primary alcohol with N-sulfonylated glycine esters.
  3. Intramolecular Friedel-Crafts Acylation: This step leads to the formation of a tricyclic structure that is integral to the compound's activity.
  4. Decarbonylation and Protection Strategies: Various protective groups are used to stabilize reactive sites during synthesis, ensuring successful completion of each step.
Molecular Structure Analysis

The molecular structure of Besonprodil features a complex arrangement that includes several functional groups contributing to its pharmacological activity. The compound consists of:

  • A benzoxazolone ring, which is essential for its interaction with the NMDA receptor.
  • A piperidine moiety, which enhances binding affinity and selectivity for the NR2B subunit.
  • A fluorobenzyl group, which may influence lipophilicity and bioavailability.

Structural Data:

  • InChI Key: FCBQJNCAKZSIAH-UHFFFAOYSA-N
  • 3D Structure: Molecular modeling studies have provided insights into the spatial arrangement of atoms, crucial for understanding binding interactions with the NMDA receptor .
Chemical Reactions Analysis

Besonprodil participates in various chemical reactions, primarily characterized by oxidation and reduction processes. Its structure allows for interactions with hydroxyl radicals, leading to significant implications for its stability and reactivity.

Notable Reactions:

Mechanism of Action

Besonprodil exerts its pharmacological effects primarily through antagonism at the NMDA receptor, specifically targeting the NR2B subunit.

Mechanistic Insights:

  1. Binding Affinity: The compound demonstrates high binding affinity (IC50 = 30 nM) for the NR2B subunit, which is crucial for its role as a negative allosteric modulator.
  2. Inhibition of Calcium Influx: By blocking the NMDA receptor, Besonprodil reduces calcium ion influx into neurons, thereby mitigating excitotoxicity associated with various neurological disorders.
  3. Neuroprotective Effects: The antagonistic action contributes to neuroprotection in models of neurodegeneration, suggesting potential therapeutic applications .
Physical and Chemical Properties Analysis

Besonprodil exhibits several notable physical and chemical properties that influence its behavior in biological systems:

Key Properties:

  • Solubility: The compound's solubility profile affects its bioavailability and distribution in biological tissues.
  • Stability: Stability under physiological conditions is critical for therapeutic efficacy; studies indicate favorable stability profiles.
  • Melting Point and Boiling Point: These parameters are essential for understanding the compound's handling in laboratory settings.

Quantitative data on these properties can guide formulation strategies in drug development .

Applications

Besonprodil's primary applications lie within scientific research, particularly in neuropharmacology:

Research Applications:

  1. Neurological Disorders: Investigated as a potential treatment for conditions like Parkinson’s disease due to its NMDA receptor antagonism.
  2. Drug Development: Used as a lead compound for developing new therapeutics targeting NMDA receptor-mediated pathways.
  3. Pharmacological Studies: Serves as a tool compound in studies aimed at understanding NMDA receptor function and modulation.

The ongoing research into Besonprodil highlights its significance in advancing therapeutic strategies against neurological diseases .

Introduction to Besonprodil in Neuropharmacological Research

Historical Context and Discovery Milestones

Besonprodil originated from systematic structure-activity relationship (SAR) studies of phenylethanolamine-based NMDA antagonists in the 1990s. Key milestones include:

  • 1990s: Identification of ifenprodil’s GluN2B selectivity prompted synthesis of analogs with improved specificity. Besonprodil (designated CI-1041) emerged from screening >200 derivatives, showing 50-fold higher selectivity for GluN2B over GluN2A subunits compared to ifenprodil [1] [7].
  • Early 2000s: Preclinical validation in Parkinsonian models demonstrated besonprodil’s ability to reduce levodopa-induced dyskinesias (LID) by 60–80% without motor impairment, linking its effects to normalization of preproenkephalin expression in striatal neurons [1] [3].
  • Structural Era (2010s): Cryo-EM structures of GluN1/GluN2B complexes (e.g., PDB 3QEL) revealed besonprodil’s binding mode within the amino-terminal domain (ATD) dimer interface, explaining its subunit-specific action [7] [8].

Table 1: Key Developmental Milestones of Besonprodil

YearMilestoneSignificance
1999Ifenprodil analog synthesisIdentified core pharmacophore for GluN2B antagonism
2004Electrophysiological characterizationConfirmed NR2B-subunit selectivity and uncompetitive antagonism
2006Parkinsonian primate LID studiesDemonstrated 75% dyskinesia reduction at 10 mg/kg
2010Cryo-EM structural insightsResolved binding interactions within ATD cleft

Structural Classification and Pharmacophore Analysis

Besonprodil (C~21~H~23~FN~2~O~3~S; MW 402.48 g/mol) belongs to the arylalkylpiperidine class of NMDA antagonists. Its pharmacophore comprises three critical elements:

  • Hydrophobic Aromatic Core: 4-Fluorophenylmethyl group occupying Interaction Zone 3 (IZ3) of the GluN2B ATD, forming π-stacking with Phe114 and Phe176 [7] [10].
  • Basic Amine Center: Piperidine nitrogen protonated at physiological pH, forming salt bridges with GluN1 subunit residues (Glu130, Asp132).
  • Polar Extension: Benzoxazolone ring linked via ethylsulfinyl group, acting as a hydrogen bond acceptor with Gln110 in IZ4 [4] [10].

Pharmacophore modeling reveals that besonprodil’s efficacy depends on simultaneous engagement of five interaction zones (IZ1-5) in the ATD:

  • IZ1/IZ2: Stabilize the "twisted" conformation of GluN2B ATD lobes, preventing agonist-induced domain closure.
  • IZ4/IZ5: Disrupt inter-subunit contacts between GluN1 and GluN2B, reducing glycine affinity by 40% [7] [10].

Table 2: Pharmacophore Features of Besonprodil vs. Reference Compounds

FeatureBesonprodilIfenprodilMemantine
Aromatic Group4-FluorophenylmethylBenzylpiperidineNone
H-Bond AcceptorBenzoxazolone carbonylPhenolNone
Basic CenterPiperidine NPiperidine NAdamantyl amine
Subunit SelectivityGluN2B-specificGluN2B > othersPan-NMDA
Binding SiteATD dimer interfaceATD cleftIon channel pore

Role in NMDA Receptor Modulation: Theoretical Frameworks

Allosteric Binding Mechanisms

Besonprodil binds within the clamshell interface of GluN1/GluN2B ATDs, inducing three conformational effects:

  • Stabilization of Inactive State: The "twisted" ATD conformation (50° rotation between R1/R2 lobes) is locked, increasing the energy barrier for domain closure upon agonist binding. This reduces glutamate EC~50~ by 3-fold [3] [8].
  • α5-Helix Immobilization: Besonprodil restricts movement of the GluN2B α5-helix (residues 184–194), a critical transduction element connecting ATD to the ligand-binding domain (LBD). Molecular dynamics show <2 Å displacement vs. >8 Å in apo receptors, decoupling ATD-LBD allostery [10].
  • Proton Sensor Modulation: By strengthening GluN1-GluN2B interactions near the proton-sensitive N368 residue, besonprodil stabilizes low-pH (low-activity) receptor states, explaining its pH-dependent potency [8] [10].

The binding kinetics reveal rapid association (k~on~ = 4.7 × 10^4^ M^−1^s^−1^) and slow dissociation (k~off~ = 0.008 s^−1^), consistent with its prolonged in vivo effects despite moderate affinity (K~d~ = 160 nM) [7].

Comparative Analysis With Analogous Antagonists

Besonprodil’s therapeutic advantages stem from its subunit specificity and kinetic profile:

  • vs. Ifenprodil: While both occupy the ATD cleft, besonprodil’s benzoxazolone group enables additional H-bonds with Gln110, improving selectivity over σ1 receptors (>100-fold vs. 5-fold for ifenprodil). This reduces off-target cardiovascular effects [4] [7].
  • vs. Channel Blockers (Memantine): Unlike pore-blocking pan-antagonists, besonprodil’s allosteric mechanism preserves physiological NMDA activity while inhibiting pathological overactivation. Electrophysiology shows 85% inhibition at saturating doses without use-dependence, contrasting memantine’s voltage-dependent block [5] [8].
  • vs. Competitive Antagonists: Besonprodil does not alter glutamate association kinetics, preventing the compensatory receptor upregulation seen with direct antagonists like AP5 [3].

Table 3: Kinetic Properties of NMDA Receptor Antagonists

CompoundMechanismK~i~ (nM)Subunit SelectivityAssociation Rate (M⁻¹s⁻¹)Dissociation Rate (s⁻¹)
BesonprodilAllosteric (ATD)160GluN2B >> others4.7 × 10⁴0.008
IfenprodilAllosteric (ATD)10GluN2B > GluN2A2.1 × 10⁵0.022
MemantinePore block520None1.4 × 10⁴1.2
Ro 25-6981Allosteric (ATD)9GluN2B-specific3.8 × 10⁵0.004

Implications for Therapeutic Development

Besonprodil’s pharmacophore has inspired "second-generation" GluN2B antagonists with enhanced properties:

  • 3-Benzazepine Derivatives (e.g., (R)-OF-NB1): Incorporate rigid heterocycles to improve ATD binding kinetics while avoiding ifenprodil’s adrenergic interactions [10].
  • Splice Variant Targeting: Compounds exploiting GluN1 exon-5 interactions show 5-fold higher potency in inflammatory models where this variant is upregulated [10].

Future directions include photoisomerizable analogs for optical control of antagonism and prodrugs targeting extrasynaptic NMDA receptors overexpressed in neurodegeneration [3] [8].

Properties

CAS Number

253450-09-8

Product Name

Besonprodil

IUPAC Name

6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one

Molecular Formula

C21H23FN2O3S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25)

InChI Key

FCBQJNCAKZSIAH-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

Solubility

Soluble in DMSO, not in water

Synonyms

6-((2-(4-((4-fluorophenyl)methyl)-1-piperidinyl)ethyl)sulfinyl)-2-(3H)-benzoxazolone
besonprodil
CI-1041
PD 196860
PD196860

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.